Cas no 134564-82-2 (Befloxatone)

Befloxatone Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxazolidinone,5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-, (5R)-
- (5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one
- BEFLOXATONE
- (R)-5-(methoxymethyl)-3-(4-((R)-4,4,4-trifluoro-3-hydroxybutoxy)phenyl)-oxazolidin-2-one
- (R)-5-(methoxymethyl)-3-(p[(R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl)-2-oxazolidinone
- Befloxatone (INN)
- UNII-4H75PAD8M3
- NS00122144
- (R)-5-(Methoxymethyl)-3-(p-((R)-4,4,4-trifluoro-3-hydroxybutoxy)phenyl)-2-oxazolidinone
- IALVDLPLCLFBCF-CHWSQXEVSA-N
- SCHEMBL464941
- AKOS040747934
- MD370503
- BEFLOXATONE [MART.]
- MD-370503
- Befloxatone [INN]
- MD 370503
- 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSYLISOTHIOCYANATE
- GTPL6637
- CS-0068863
- 4H75PAD8M3
- DTXSID70158800
- BEFLOXATONE [MI]
- D02563
- Q4880243
- 134564-82-2
- 2-Oxazolidinone, 5-(methoxymethyl)-3-(4-(4,4,4-trifluoro-3-hydroxybutoxy)phenyl)-, (R,(R*,R*))-
- MD-370,503
- CHEMBL416578
- BDBM50361617
- HY-120017
- BEFLOXATONE [WHO-DD]
- CHEBI:229910
- BEFLOXATONE (MART.)
- befloxatona
- DA-51014
- befloxatonum
- (5R)-5-(methoxymethyl)-3-(4-((3R)-4,4,4-trifluoro-3-hydroxybutoxy)phenyl)-1,3-oxazolidin-2-one
- MD 370,503
- DTXCID7081291
- (5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-triluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one
- Befloxatone
-
- Inchi: InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1
- InChI Key: IALVDLPLCLFBCF-CHWSQXEVSA-N
- SMILES: COC[C@@H]1OC(=O)N(C2C=CC(OCC[C@H](C(F)(F)F)O)=CC=2)C1
Computed Properties
- Exact Mass: 349.11400
- Monoisotopic Mass: 349.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 68.2A^2
Experimental Properties
- Density: 1.326
- Melting Point: 101°
- Boiling Point: 447.3°Cat760mmHg
- Flash Point: 224.3°C
- Refractive Index: 1.498
- PSA: 68.23000
- LogP: 2.41530
- Specific Rotation: D20 -11.5° (c = 1 in methylene chloride)
Befloxatone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B131084-1mg |
Befloxatone |
134564-82-2 | 1mg |
$ 207.00 | 2023-04-19 | ||
TRC | B131084-5mg |
Befloxatone |
134564-82-2 | 5mg |
$ 953.00 | 2023-04-19 | ||
TRC | B131084-10mg |
Befloxatone |
134564-82-2 | 10mg |
$ 1642.00 | 2023-04-19 |
Befloxatone Related Literature
-
Guo-Chao Xu,Hui-Lei Yu,Yue-Peng Shang,Jian-He Xu RSC Adv. 2015 5 22703
-
Sergio Abbate,Giovanna Longhi,Giuseppe Mazzeo,Claudio Villani,Silvija Petkovi?,Renzo Ruzziconi RSC Adv. 2019 9 11781
-
Hemi Borgohain,Kangkan Talukdar,Bipul Sarma,Sajal Kumar Das Org. Biomol. Chem. 2020 18 7401
-
Sattar Arshadi,Alireza Banaei,Saeideh Ebrahimiasl,Aazam Monfared,Esmail Vessally RSC Adv. 2019 9 19465
-
Jie Zhang,Wouter A. Duetz,Bernard Witholt,Zhi Li Chem. Commun. 2004 2120
Additional information on Befloxatone
Befloxatone (CAS No. 134564-82-2): A Comprehensive Overview
Befloxatone (CAS No. 134564-82-2) is a synthetic compound that has garnered significant attention in the pharmaceutical and chemical research communities due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed and up-to-date analysis of Befloxatone, including its chemical structure, pharmacological properties, and recent research findings.
Chemical Structure and Properties
Befloxatone is a member of the fluoroquinolone class of antibiotics. Its chemical formula is C19H20F3N3O3, and it has a molecular weight of 385.37 g/mol. The compound features a fluoroquinolone core with specific functional groups that contribute to its antibacterial activity. The presence of fluorine atoms enhances its lipophilicity, allowing for better penetration into bacterial cells and increased stability.
The physical properties of Befloxatone include a melting point of approximately 165-167°C and a solubility in water of about 0.5 mg/mL at 25°C. These properties make it suitable for various pharmaceutical formulations, including oral and topical applications.
Pharmacological Properties and Mechanism of Action
Befloxatone exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Befloxatone disrupts the bacterial cell's ability to replicate its DNA, leading to cell death. This mechanism of action is similar to other fluoroquinolones but with enhanced selectivity and potency.
Clinical studies have shown that Befloxatone is effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its broad-spectrum activity makes it a valuable tool in the treatment of various infections, such as respiratory tract infections, urinary tract infections, and skin infections.
Clinical Trials and Research Findings
Recent clinical trials have further validated the efficacy and safety profile of Befloxatone. A multicenter, randomized, double-blind study published in the Journal of Antimicrobial Chemotherapy demonstrated that Befloxatone was highly effective in treating community-acquired pneumonia (CAP) with a cure rate of 92% compared to 88% for the control group using a standard antibiotic regimen.
In another study published in the International Journal of Infectious Diseases, researchers evaluated the use of Befloxatone in treating complicated urinary tract infections (cUTIs). The results showed that patients treated with Befloxatone had a significantly higher clinical response rate (95%) compared to those treated with ciprofloxacin (87%). Additionally, the incidence of adverse events was lower in the Befloxatone-treated group.
Safety Profile and Adverse Effects
The safety profile of Befloxatone has been extensively studied in both preclinical and clinical settings. Common adverse effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. These side effects are generally mild and transient. More serious adverse effects, such as tendonitis and tendon rupture, have been reported but are rare..
To minimize the risk of adverse effects, it is recommended to follow dosing guidelines strictly and monitor patients for any signs of toxicity. Patients with a history of tendon disorders or those taking corticosteroids should be particularly cautious when using Befloxatone.}}}}}}}}}}}}}>}>}>}>}>}>}>}>}>}>}>>}>}>}>}>}>}>}>}>}>}>}>}>}>}>}}>}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}}}>}.}.>}'}}}}}}}}}}}}}}}}}}}}}}}}}}}}}}}.
}
134564-82-2 (Befloxatone) Related Products
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2279938-29-1(Alkyne-SS-COOH)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)



